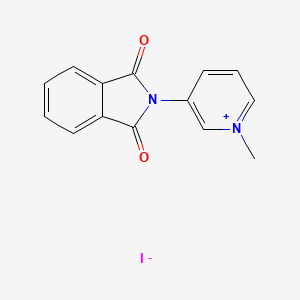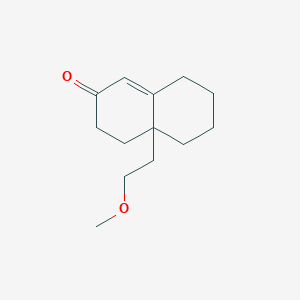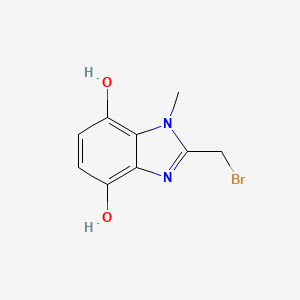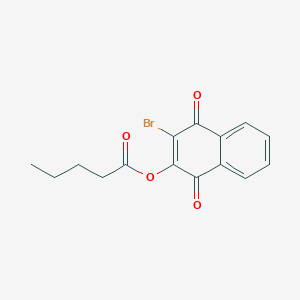![molecular formula C12H24N2O4 B14349753 Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]- CAS No. 91565-42-3](/img/structure/B14349753.png)
Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C12H24N2O4 It is a derivative of ethanediamide, featuring two hydroxymethyl groups and two methylpropyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- can be synthesized through the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylpropylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanediamide, N,N’-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
- N,N’-bis(2-hydroxyphenyl)ethanediamide
- N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is unique due to the presence of both hydroxymethyl and methylpropyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
91565-42-3 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N,N'-bis(1-hydroxy-3-methylbutan-2-yl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c1-7(2)9(5-15)13-11(17)12(18)14-10(6-16)8(3)4/h7-10,15-16H,5-6H2,1-4H3,(H,13,17)(H,14,18) |
Clave InChI |
WBNFUWMUXIOATD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)




![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

